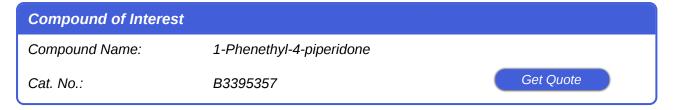


1-Phenethyl-4-piperidone chemical properties and structure

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An In-depth Technical Guide to **1-Phenethyl-4-piperidone**: Chemical Properties, Structure, and Synthesis

Introduction

1-Phenethyl-4-piperidone, also known as N-phenethyl-4-piperidone (NPP), is a synthetic organic compound and a key chemical intermediate.[1][2] It is a derivative of 4-piperidone, featuring a piperidine ring with a ketone group at the 4-position and a phenethyl group attached to the nitrogen atom.[2] Its primary significance lies in its role as a direct precursor in the synthesis of fentanyl and a range of other 4-anilidopiperidine synthetic opioids.[1] Due to its use in the illicit manufacture of controlled substances, **1-phenethyl-4-piperidone** is regulated as a List I chemical in the United States and is subject to international controls.[1][2] This document provides a detailed overview of its chemical properties, structure, and common experimental protocols for its synthesis and analysis, intended for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Properties

The molecular structure of **1-phenethyl-4-piperidone** consists of a central piperidone ring N-substituted with a phenethyl group. The carbonyl group at the C-4 position is a key site for chemical reactions, particularly nucleophilic addition and condensation, which are fundamental for synthesizing its derivatives.[1]

Table 1: Chemical Identifiers and Properties of 1-Phenethyl-4-piperidone



Property	Value	Reference(s)	
IUPAC Name	1-(2-phenylethyl)piperidin-4- one	[3]	
Synonyms	N-Phenethyl-4-piperidone, NPP, NSC 74494	[3][4]	
CAS Number	39742-60-4	[1]	
Molecular Formula	C13H17NO	[1][2][3]	
Molecular Weight	203.28 g/mol	[1][2][3]	
Appearance	White to off-white crystalline solid	[1][4]	
Melting Point	56-60 °C	[1][2][5]	
Solubility (at 25°C)	DMF: 30 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLMethanol: 1 mg/mL	[4]	
InChI Key	YDJXNYNKKXZBMP- UHFFFAOYSA-N	[1][3]	
SMILES	O=C1CCN(CCC2=CC=CC2)CC1	[3][4]	
Topological Polar Surface Area	20.3 Ų	[3]	
Hydrogen Bond Donor Count	0	[3]	
Hydrogen Bond Acceptor Count	2	[3]	
Rotatable Bond Count	3	[3]	

Experimental Protocols

The synthesis of **1-phenethyl-4-piperidone** can be achieved through several established laboratory methods. The choice of method often depends on the desired scale, yield, and available starting materials.



Synthesis via Dieckmann Condensation

One of the most common and widely utilized methods involves a sequence beginning with the formation of a diester, followed by an intramolecular Dieckmann condensation, and concluding with hydrolysis and decarboxylation steps.[1][6] An improved one-pot protocol has also been developed from phenethylamine and methyl acrylate.[7][8]

Optimized Protocol for Dieckmann Cyclization:[9]

- Reaction Setup: The reaction is performed in a suitable vessel under controlled temperature.
- Base and Solvent: Sodium hydroxide is used as the base.
- Addition of Reactants: The starting aminodicarboxylate ester is added rapidly to the reaction mixture at 50°C.
- Reaction Conditions: The reaction is allowed to proceed at room temperature for 24 hours.
- Hydrolysis and Decarboxylation: Following cyclization, the resulting β-keto ester is hydrolyzed and decarboxylated, typically by refluxing with excess concentrated HCI.[6]
- Workup and Isolation: The product is extracted from the aqueous layer with a solvent such as xylene. The organic layer is then dried and evaporated to yield the final product.
- Yield and Purity: This optimized method has been reported to produce **1-phenethyl-4-piperidone** in 72% yield with 98% purity.[9]

Synthesis via N-Alkylation of 4-Piperidone

This route involves the direct reaction of a pre-existing 4-piperidone core with a phenethyl halide.[1]

Optimized Protocol for N-Alkylation:[1]

- Reactants: 4-piperidone monohydrate hydrochloride is reacted with (2-bromoethyl)benzene.
- Base and Solvent: A base, such as potassium carbonate, is used to neutralize the hydrogen halide formed and to deprotonate the piperidone nitrogen. Acetonitrile is a common solvent.

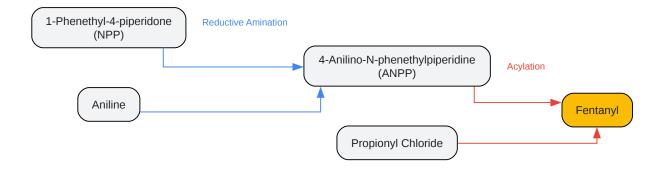


- Reaction Conditions: The mixture is refluxed in acetonitrile at 80°C for 5 hours.
- Workup and Isolation: Standard aqueous workup and extraction procedures are used to isolate the product.
- Yield: This optimized protocol can achieve a yield of 88%.[1]

Role as a Fentanyl Precursor: The Siegfried Method

- **1-Phenethyl-4-piperidone** (NPP) is a critical intermediate in several fentanyl synthesis pathways, most notably the Siegfried method. This pathway is a common alternative to the original Janssen synthesis. [2] The process involves two main steps starting from NPP.
- Reductive Amination: NPP reacts with aniline in a reductive amination reaction to form 4anilino-N-phenethylpiperidine (ANPP).[2]
- Acylation: The intermediate ANPP is then acylated using propionyl chloride to yield fentanyl.
 [2]

The following diagram illustrates the workflow of the Siegfried synthesis method, highlighting the central role of **1-phenethyl-4-piperidone**.



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Caption: Workflow of the Siegfried method for fentanyl synthesis.

Analytical Methods







The structural elucidation and forensic identification of **1-phenethyl-4-piperidone** and its derivatives rely on advanced analytical techniques.[1]

Table 2: Key Analytical Methods for 1-Phenethyl-4-piperidone



Analytical Technique	Principle	Application	Reference(s)
Gas Chromatography- Mass Spectrometry (GC-MS)	Separates volatile compounds and identifies them based on their mass spectrum (fragmentation pattern).	A primary confirmatory method for identifying NPP in seized powders and chemical mixtures.	[1]
Liquid Chromatography- Mass Spectrometry (LC-MS/MS)	Separates compounds in a liquid phase and identifies them with high sensitivity and specificity.	Used for the analysis of NPP and related compounds in various matrices.	[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure.	Used for structural confirmation and purity assessment. Both ¹ H and ¹³ C NMR are employed.	[1][6]
Fourier Transform Infrared (FTIR) Spectroscopy	Measures the absorption of infrared radiation by the sample, identifying functional groups.	Provides information about the compound's functional groups, particularly the carbonyl (C=O) moiety. Can be used to differentiate synthesis routes.	[1][6]
Raman Spectroscopy	Measures inelastic scattering of monochromatic light to provide a structural fingerprint.	Complements FTIR analysis and can also be used to establish classification models for determining the method of production.	[1][6]



Conclusion

1-Phenethyl-4-piperidone is a compound of significant interest in medicinal and organic chemistry due to its indispensable role as a precursor in the synthesis of potent analgesics, including fentanyl. Its well-defined chemical properties and the availability of multiple optimized synthesis routes make it an accessible intermediate for research and pharmaceutical production. However, its application in the illicit synthesis of opioids has necessitated strict regulatory control. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for professionals in drug development and forensic science.

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